

Hafnium titanate (HfTiO₄) chemical and physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hafnium titanium tetraoxide*

Cat. No.: *B081989*

[Get Quote](#)

An In-depth Technical Guide to the Chemical and Physical Properties of Hafnium Titanate (HfTiO₄)

Introduction

Hafnium titanate (HfTiO₄) is a ceramic material of significant interest in various advanced technological fields. Its unique combination of thermal, electrical, and mechanical properties makes it a candidate for applications ranging from high-permittivity gate insulators in microelectronics to refractory materials and potential biocompatible coatings.[\[1\]](#)[\[2\]](#) This guide provides a comprehensive overview of the core chemical and physical characteristics of HfTiO₄, tailored for researchers, scientists, and professionals in drug development who may be interested in its application as a stable, biocompatible material.

Chemical and Structural Properties

Hafnium titanate is a mixed metal oxide with the chemical formula HfTiO₄. It is also known by other names such as hafnium titanium oxide.[\[3\]](#)

Table 1: General Chemical Information

Property	Value
Chemical Formula	HfTiO₄
CAS Number	12055-24-2[3][4]
Molar Mass	290.35 g/mol [3]

| Synonyms | Hafnium titanium oxide, **Hafnium titanium tetraoxide**[3] |

HfTiO₄ crystallizes in an orthorhombic structure, often described with the space group Pbcn or P₂1₂1₂.[1][5][6] The crystal structure is three-dimensional and is derived from the α -PbO₂ type structure.[1] In this arrangement, both hafnium (Hf⁴⁺) and titanium (Ti⁴⁺) ions are coordinated by six oxygen (O²⁻) atoms, forming HfO₆ and TiO₆ octahedra, respectively.[5][6] These octahedra share corners and edges, creating a stable framework.[5]

Table 2: Crystallographic Data

Parameter	Value	Source
Crystal System	Orthorhombic	[5][6]
Space Group	P ₂ 1 ₂ 1 ₂ or Pbcn	[1][5][6]
Lattice Parameters (a)	4.753 Å - 5.042 Å	[5][7]
Lattice Parameters (b)	5.103 Å - 5.579 Å	[5][7]
Lattice Parameters (c)	5.663 Å - 4.732 Å	[5][7]
Unit Cell Volume	137.365 Å ³	[5]

| Hf-O Bond Distance | 2.02 - 2.20 Å |[5] |

Physical and Thermal Properties

The physical properties of HfTiO₄ are highly dependent on its synthesis method and processing conditions. As a refractory ceramic, it exhibits high thermal stability.[1] A key characteristic of hafnium titanate is its anisotropic thermal expansion; the expansion differs significantly along its crystallographic axes.[7][8] The expansivity along the 'a' axis is large,

while it is negative along the 'b' axis at temperatures below 1073 K.[7][8] This anisotropy can lead to very low overall thermal expansion coefficients in certain compositions, which is advantageous for applications requiring high thermal shock resistance.[9]

Table 3: Thermal Properties

Property	Value	Temperature Range	Source
Heat Capacity (Cp) at 298 K	121.4 J K⁻¹ mol⁻¹	298 K	[7]
Percentage Linear Thermal Expansion (a-axis)	2.74%	298 - 1973 K	[7][8]
Percentage Linear Thermal Expansion (b-axis)	0.901% - 0.91%	298 - 1973 K	[7][8]
Percentage Linear Thermal Expansion (c-axis)	1.49% - 1.817%	298 - 1973 K	[7][8]

| Decomposition Temperature | Peritectic transformation at ~1980 °C | ~2253 K |[1] |

Electrical and Optical Properties

HfTiO₄ is a dielectric material, and its electrical properties, particularly its high dielectric constant (permittivity), have been a major focus of research for applications in electronic devices like capacitors and gate insulators.[2][10] The band gap of HfTiO₄ designates it as a wide-bandgap semiconductor or insulator.[6][11]

Table 4: Electrical and Optical Properties

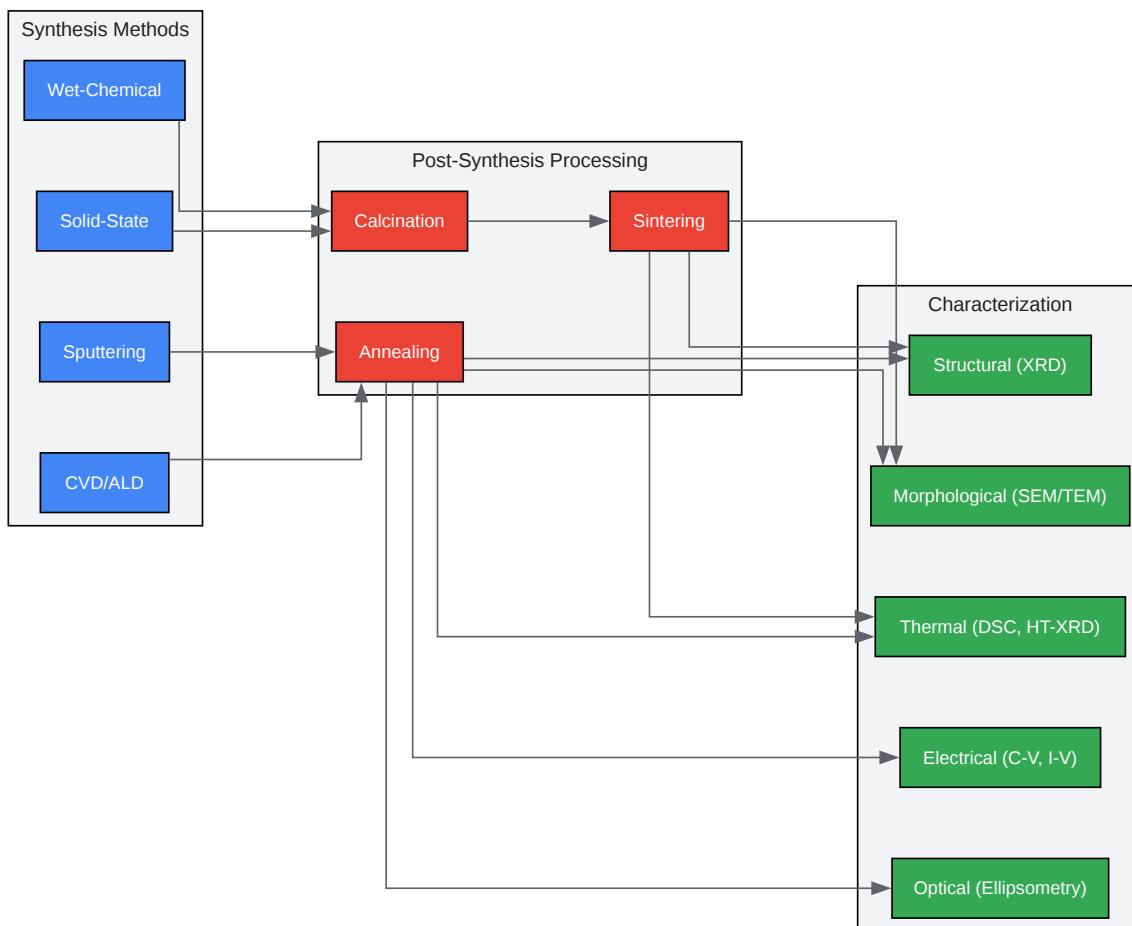
Property	Value	Conditions/Notes	Source
Dielectric Constant (k)	~18.9 - 41.8	Varies with composition and frequency	[11][12]
Band Gap (Eg)	2.599 eV - 4.60 eV	DFT calculations tend to underestimate the value. Experimental values vary with synthesis.	[5][6][11]

| Refractive Index (real component) | 2.03 (as-deposited) to 2.16 (annealed) | For thin films |[\[1\]](#) |

Biomedical Potential

While HfTiO₄ itself is not a drug, its constituent elements and related compounds have been explored for biomedical applications. Hafnium is known for its biocompatibility and has shown promise in promoting osseointegration, making it a candidate for coatings on medical implants. [\[13\]](#)[\[14\]](#)[\[15\]](#) Similarly, titanium and its oxides are the gold standard for many biomedical implants due to their excellent biocompatibility and corrosion resistance.[\[16\]](#)

Hafnium titanate, as a stable ceramic, could potentially serve as a biocompatible, wear-resistant coating on metallic implants. Studies on Ti-Hf alloys have indicated that surface treatments can induce apatite-forming ability, a prerequisite for bone-bonding, and this ability is dependent on the Hf content.[\[17\]](#) The high stability of HfTiO₄ could be beneficial in preventing the release of metal ions into the body. Further research into the specific biological interactions and long-term biocompatibility of HfTiO₄ coatings and nanoparticles is warranted.


Experimental Protocols and Methodologies

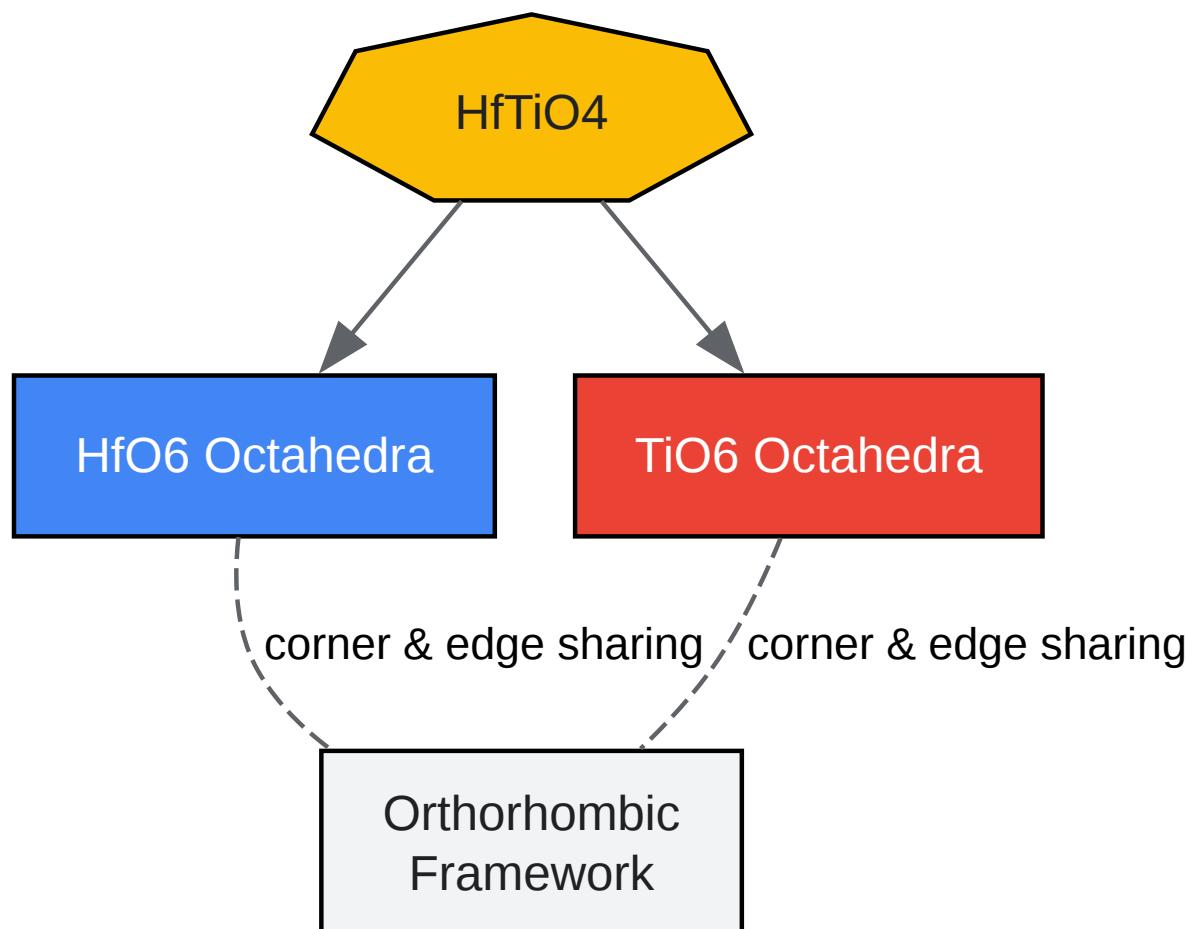
The properties of HfTiO₄ are intrinsically linked to its synthesis and characterization methods.

Synthesis Methods

A variety of techniques have been employed to synthesize HfTiO₄ in different forms, from bulk powders to thin films.

- Solid-State Reaction: This conventional method involves mixing and calcining precursor oxides, typically HfO_2 and TiO_2 , at high temperatures (e.g., 1573 K for 12 hours) to form the HfTiO_4 phase.[1][6]
- Wet Chemical Methods (Sol-Gel): These methods involve the hydrolysis and condensation of molecular precursors in a solution. For instance, a solution of hafnium and titanium precursors in nitric acid can be evaporated to dryness and then calcined at a lower temperature (e.g., 1073 K) compared to the solid-state route.[1][7]
- Chemical Vapor Deposition (CVD): Used for depositing high-quality thin films, this technique involves the reaction of volatile precursor gases (e.g., Hf and Ti chlorides) on a substrate surface.[2][10]
- Atomic Layer Deposition (ALD): A precision technique for depositing uniform, conformal thin films with atomic-layer control. It uses sequential, self-limiting surface reactions of precursors like HfCl_4 , TiCl_4 , and H_2O .[18]
- Magnetron Sputtering: A physical vapor deposition technique where atoms are ejected from a target material (Hf and Ti) and deposited onto a substrate to form a thin film.[6]

[Click to download full resolution via product page](#)


Caption: Experimental workflow for HfTiO₄ synthesis and characterization.

Characterization Techniques

- X-ray Diffraction (XRD): The primary technique for identifying the crystalline phase and determining lattice parameters of HfTiO₄. High-Temperature XRD (HT-XRD) is used to measure lattice parameter changes with temperature to calculate thermal expansion.[1][8]
- Differential Scanning Calorimetry (DSC): Used to measure the heat capacity of the material as a function of temperature.[1][7]
- Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) is used to study the surface morphology and microstructure, such as grain size and porosity.[6] Transmission

Electron Microscopy (TEM) provides higher resolution imaging of the crystal structure and interfacial layers in thin films.[2]

- X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to determine the elemental composition and chemical states of the constituent atoms (Hf, Ti, O).[6]
- Spectroscopic Ellipsometry (SE): An optical technique used to determine the band gap and refractive index of thin films.[11]
- Nanoindentation: Used to measure mechanical properties like hardness and elastic modulus of thin films and bulk ceramics.[6]

[Click to download full resolution via product page](#)

Caption: Logical relationship of the HfTiO_4 crystal structure components.

Conclusion

Hafnium titanate (HfTiO₄) is a versatile ceramic material with a well-defined set of chemical and physical properties. Its high thermal stability, anisotropic thermal expansion, and high dielectric constant make it suitable for a range of demanding applications. For the biomedical and drug development fields, its inherent stability and the known biocompatibility of its constituent elements suggest potential as a novel coating material for implants, warranting further investigation into its biological performance. The ability to tune its properties through various synthesis and processing techniques allows for the tailoring of HfTiO₄ to specific application requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. HAFNIUM TITANATE CAS#: 12055-24-2 [amp.chemicalbook.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. mp-1224305: HfTiO₄ (orthorhombic, P2_12_12, 18) [legacy.materialsproject.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermal expansion studies on Hafnium titanate (HfTiO₄) (Conference) | ETDEWEB [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. experts.umn.edu [experts.umn.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]

- 13. Osteogenic and Biomedical Prospects of Hafnium and Its Compounds: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Osseointegration of Hafnium when Compared to Titanium - A Structured Review [opendentistryjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Growth and Material Characterization of Hafnium Titanates Deposited by Atomic Layer Deposition [biblio.ugent.be]
- To cite this document: BenchChem. [Hafnium titanate (HfTiO₄) chemical and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081989#hafnium-titanate-hftio4-chemical-and-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com